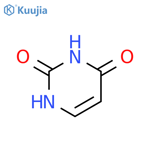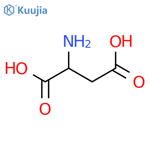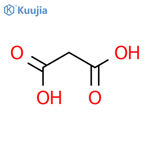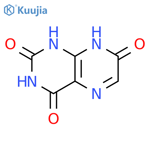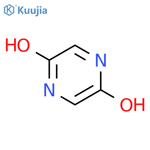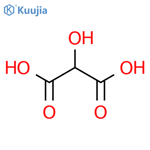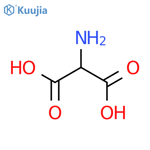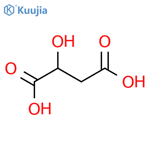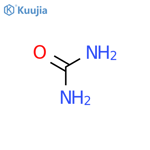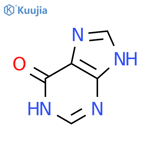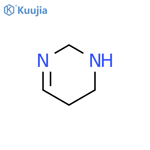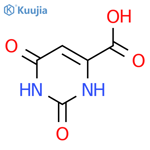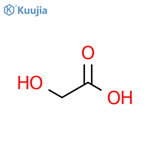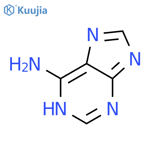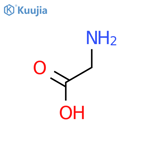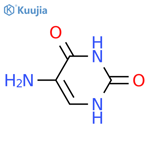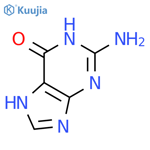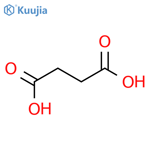- New Insights into the Characterization of 'Insoluble Black HCN Polymers', Chemistry & Biodiversity, 2012, 9(1), 25-40
Cas no 496-76-4 (Isobarbituric Acid)
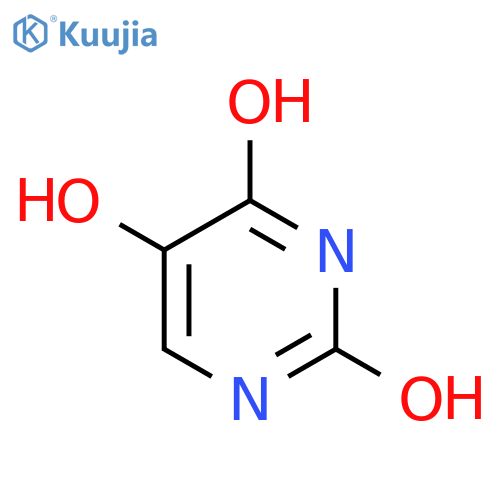
Isobarbituric Acid 化学的及び物理的性質
名前と識別子
-
- 2,4,5-Trihydroxypyrimidine
- 2,4DTBP
- Isobarbituric acid
- 5-Hydroxyuracil
- 2,4,5-Trihydroxypyrimidine,5-Hydroxyuracil,Isobarbituric acid
- 2,4,6-ThihydroxypyriMidine
- 5-hydroxyisouracil
- Fluorouracil impurity B
- Isobarbitursaeure
- TRIFLUOROACETIC ACID REAGENTPLUS
- NSC 95958
- 1,3-diazinane-2,4,5-trione
- Dihydropyrimidine-2,4,5(3H)-trione
- 2,4,5(3H)-Pyrimidinetrione, dihydro-
- 438WJI1S49
- IsobarbituricAcid
- (1h,3h,5h)pyrimidinetrione
- FQXOOGHQVPKHPG-UHFFFAOYSA-N
- Isobarbituric acid (VAN) (8CI)
- NSC95958
- 2,6-Dihydroxypyrimidin-5(4H)-one
- FCH949706
- 2,5(3H)-Pyrimidinetrione, dihydro-
- Dihydro-2,4,5(3H)-pyrimidinetrio
- Fluorouracil Impurity 2(Fluorouracil EP Impurity B)
- Fluorouracil EP Impurity B
- TRIFLUOROACETIC ACID REAGENTPLUS 99%
- 2,4,5(3H)-Pyrimidinetrione, dihydro- (9CI)
- 2,4,5-Trihydroxypyrimidine, 5-Hydroxyuracil
- 1,6-Dihydro-2,4,5(3H)-pyrimidinetrione
- 2-Hydroxy-1,6-dihydropyrimidine-4,5-dione
- FLUOROURACIL IMPURITY B [EP IMPURITY]
- AKOS006223247
- Isobarbituric acid (VAN)
- EINECS 207-829-9
- 95035-33-9
- SCHEMBL2491820
- NS00043002
- DTXSID40964293
- 496-76-4
- Fluorouracil impurity B, European Pharmacopoeia (EP) Reference Standard
- CS-0452967
- Dihydro-2,4,5(3H)-pyrimidinetrione #
- NSC-95958
- A827793
- Isobarbituric acid, analytical standard
- UNII-438WJI1S49
- Fluorouracil Imp. B (EP): Dihydropyrimidine-2,4,5(3H)-trione
- Isobarbituric Acid
-
- MDL: MFCD00082987
- インチ: 1S/C4H4N2O3/c7-2-1-5-4(9)6-3(2)8/h1H2,(H2,5,6,8,9)
- InChIKey: FQXOOGHQVPKHPG-UHFFFAOYSA-N
- ほほえんだ: O=C1C(N([H])C(N([H])C1([H])[H])=O)=O
- BRN: 127205
計算された属性
- せいみつぶんしりょう: 128.02200
- どういたいしつりょう: 128.022192
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 9
- 回転可能化学結合数: 0
- 複雑さ: 186
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 互変異性体の数: 13
- 疎水性パラメータ計算基準値(XlogP): -1.2
- トポロジー分子極性表面積: 75.3
じっけんとくせい
- 色と性状: ライトイエロー結晶
- 密度みつど: 1.455±0.06 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: >300 °C (dec.) (lit.)
- ふってん: 534.5°Cat760mmHg
- フラッシュポイント: 277°C
- 屈折率: 1.492
- ようかいど: 可溶性(120 g/l)(25ºC)、
- PSA: 85.95000
- LogP: -1.23120
- ようかいせい: 未確定
- 酸性度係数(pKa): 8.25±0.20(Predicted)
- じょうきあつ: 0.0±1.5 mmHg at 25°C
Isobarbituric Acid セキュリティ情報
-
記号:

- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H315-H319
- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S26-S37/39
-
危険物標識:

- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する
- セキュリティ用語:S26;S37/39
- リスク用語:R36/37/38
Isobarbituric Acid 税関データ
- 税関コード:2933599550
Isobarbituric Acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X63105-1g |
5-hydroxyuracil |
496-76-4 | ≥98%(T) | 1g |
¥558.0 | 2023-09-05 | |
| abcr | AB133691-1 g |
2,4,5-Trihydroxypyrimidine, 98%; . |
496-76-4 | 98% | 1g |
€81.20 | 2023-05-10 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | B23320-5g |
2,4,5-Trihydroxypyrimidine, 98% |
496-76-4 | 98% | 5g |
¥4728.00 | 2023-02-25 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | I157562-250mg |
Isobarbituric Acid |
496-76-4 | 98% | 250mg |
¥231.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | I157562-1g |
Isobarbituric Acid |
496-76-4 | 98% | 1g |
¥570.90 | 2023-09-02 | |
| TRC | I780030-100mg |
Isobarbituric Acid |
496-76-4 | 100mg |
$ 121.00 | 2023-09-07 | ||
| TRC | I780030-1g |
Isobarbituric Acid |
496-76-4 | 1g |
$ 628.00 | 2023-04-15 | ||
| TRC | I780030-5g |
Isobarbituric Acid |
496-76-4 | 5g |
$ 1211.00 | 2023-04-15 | ||
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | I157562-5g |
Isobarbituric Acid |
496-76-4 | 98% | 5g |
¥2443.90 | 2023-09-02 | |
| abcr | AB133691-1g |
2,4,5-Trihydroxypyrimidine, 98%; . |
496-76-4 | 98% | 1g |
€83.40 | 2024-06-11 |
Isobarbituric Acid 合成方法
ごうせいかいろ 1
1.2 Reagents: Hydrochloric acid Solvents: Water ; 24 h, 110 °C
Isobarbituric Acid Preparation Products
- Uracil (66-22-8)
- 2-aminobutanedioic acid (617-45-8)
- propanedioic acid (141-82-2)
- 2,4,7(1H,3H,8H)-Pteridinetrione (2577-38-0)
- Pyrazine-2,5-diol (134434-28-9)
- Hydroxymalonic Acid (80-69-3)
- 2-Aminomalonic Acid Monopotassium Salt (1068-84-4)
- Malic acid (6915-15-7)
- Urea (57-13-6)
- Isobarbituric Acid (496-76-4)
- Hypoxanthine (68-94-0)
- Pyrimidine, 2,3,4,5-tetrahydro- (83921-18-0)
- 2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid (65-86-1)
- 2-hydroxyacetic acid (79-14-1)
- Adenine (73-24-5)
- Glycine (56-40-6)
- 5-Aminouracil (932-52-5)
- Guanine (73-40-5)
- butanedioic acid (110-15-6)
Isobarbituric Acid 関連文献
-
Varatharasa Thiviyanathan,Anoma Somasunderam,David E. Volk,David G. Gorenstein Chem. Commun. 2005 400
-
K. C. Majumdar,Sintu Ganai,Raj Kumar Nandi New J. Chem. 2011 35 1355
-
Kotaro Nishiyama,Keita Mori,Yusuke Takezawa,Mitsuhiko Shionoya Chem. Commun. 2021 57 2487
-
Martin D. Shetlar,Vladimir J. Basus Photochem. Photobiol. Sci. 2011 10 76
-
5. The evaluation of 5-amino- and 5-hydroxyuracil derivatives as potential quadruplex-forming agentsGábor Paragi,Zoltán Kupihár,Gábor Endre,Célia Fonseca Guerra,Lajos Kovács Org. Biomol. Chem. 2017 15 2174
-
Lamis Judah,Roberto Marin,Diane Stroup,Chrys Wesdemiotis,Rathindra N. Bose Toxicol. Res. 2014 3 56
-
Royston C. B. Copley,Lucie S. Deprez,Thomas C. Lewis,Sarah L. Price CrystEngComm 2005 7 421
-
Keita Mori,Yusuke Takezawa,Mitsuhiko Shionoya Chem. Sci. 2023 14 1082
-
Ziqi Ma,Jishuai Zhang,Jiafan Lin,Wenbing Li,Xiaoqin Wu,Fuyi Wang,Yao Zhao,Kui Wu Dalton Trans. 2023 52 2786
-
Dana Nachtigallová,Hans Lischka,Jaroslaw J. Szymczak,Mario Barbatti,Pavel Hobza,Zsolt Gengeliczki,Gustavo Pino,Michael P. Callahan,Mattanjah S. de Vries Phys. Chem. Chem. Phys. 2010 12 4924
Isobarbituric Acidに関する追加情報
Isobarbituric Acid (CAS No. 496-76-4): An Overview of Its Properties, Applications, and Recent Research
Isobarbituric Acid (CAS No. 496-76-4) is a significant compound in the field of medicinal chemistry and pharmaceutical research. This compound, also known as 5,5-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione, is a derivative of barbituric acid and has been extensively studied for its potential therapeutic applications and unique chemical properties.
The molecular formula of Isobarbituric Acid is C8H10N2O3, and it has a molecular weight of 174.17 g/mol. The compound is a white crystalline solid that is soluble in water and ethanol. Its chemical structure consists of a pyrimidine ring with two methyl groups and three ketone groups, which contribute to its stability and reactivity.
Isobarbituric Acid has been the subject of numerous studies due to its potential in various medicinal applications. One of the key areas of research is its use as an intermediate in the synthesis of barbiturates, which are widely used as sedatives and anxiolytics. Barbiturates act by enhancing the effects of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter in the central nervous system (CNS), leading to sedation and muscle relaxation.
In recent years, there has been growing interest in the use of Isobarbituric Acid for the development of novel CNS-active compounds. For instance, a study published in the Journal of Medicinal Chemistry in 2021 explored the synthesis and biological evaluation of new derivatives of Isobarbituric Acid. The researchers found that certain derivatives exhibited potent anticonvulsant activity, making them promising candidates for the treatment of epilepsy.
Beyond its role in CNS disorders, Isobarbituric Acid has also shown potential in other therapeutic areas. A 2020 study published in the Bioorganic & Medicinal Chemistry Letters investigated the anti-inflammatory properties of Isobarbituric Acid. The results indicated that the compound could inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), suggesting its potential use in treating inflammatory diseases.
The chemical stability and reactivity of Isobarbituric Acid make it a valuable starting material for various synthetic pathways. Its ability to undergo nucleophilic substitution reactions at the carbonyl positions allows for the introduction of different functional groups, leading to a wide range of structurally diverse compounds. This versatility has been exploited in the development of new drugs with improved pharmacological profiles.
In addition to its medicinal applications, Isobarbituric Acid has also found use in analytical chemistry. It serves as a reference standard for the quantification of barbiturates in biological samples using techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS). The accuracy and reliability of these methods are crucial for ensuring the safety and efficacy of barbiturate-based medications.
The environmental impact of Isobarbituric Acid is another area that has received attention from researchers. A study published in the Journal of Environmental Science and Health in 2019 evaluated the biodegradability and ecotoxicity of various barbiturate derivatives, including Isobarbituric Acid. The findings suggested that while these compounds are generally biodegradable, their persistence in aquatic environments can pose risks to aquatic life. Therefore, proper disposal and waste management practices are essential to minimize environmental exposure.
The future prospects for Isobarbituric Acid are promising. Ongoing research continues to uncover new applications and optimize existing ones. For example, recent advancements in combinatorial chemistry have enabled the rapid synthesis and screening of large libraries of Isobarbituric Acid-based compounds, accelerating drug discovery processes. Additionally, computational methods such as molecular docking and virtual screening are being employed to predict the biological activity and selectivity of these compounds, further enhancing their therapeutic potential.
In conclusion, Isobarbituric Acid (CAS No. 496-76-4) is a multifaceted compound with significant implications in medicinal chemistry, pharmaceutical research, analytical chemistry, and environmental science. Its unique chemical properties and versatile synthetic potential make it an important molecule for continued scientific exploration and practical application.
496-76-4 (Isobarbituric Acid) 関連製品
- 6623-81-0(5-methoxy-1,2,3,4-tetrahydropyrimidine-2,4-dione)
- 20636-41-3(5-Hydroxy-2,4(1H,3H)-pyrimidinedione)
- 1075178-83-4(3-(5-bromo-2-fluorophenyl)-3-hydroxypropanenitrile)
- 2138126-74-4(4-(Butylamino)-2-cyclohexylbutan-1-ol)
- 1261891-16-0(5-(5-fluoro-2-methylphenyl)-2-hydroxybenzonitrile)
- 14302-46-6(3-Amino-1-propanol hydrochloride)
- 496021-24-0((2E)-3-4-(benzyloxy)-3-methoxyphenyl-2-cyano-N-(pyridin-2-yl)prop-2-enamide)
- 1448132-59-9(N-{2-[6-oxo-3-(1H-1,2,4-triazol-1-yl)-1,6-dihydropyridazin-1-yl]ethyl}-2-(thiophen-2-yl)acetamide)
- 372171-90-9(N,N'-(pyridine-2,6-diyl)dinicotinimidamide)
- 16926-87-7(2-Propenoic acid,2-methyl-, 2-hydroxy-3-phenoxypropyl ester)


